molecular formula C18H17N3O7 B4164015 1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate

1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate

Cat. No.: B4164015
M. Wt: 387.3 g/mol
InChI Key: WYNAZJSZKKXRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate” is a benzimidazole derivative. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole ring, possibly through a reaction such as the condensation of o-phenylenediamine with a carboxylic acid . The nitrophenoxy and propyl groups could be added through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a nitrophenyl group, and a propyl chain. The benzimidazole ring is a fused ring structure with aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzimidazole ring is aromatic and relatively stable. The nitro group is electron-withdrawing and could potentially be reduced to an amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could impact its polarity and the benzimidazole ring could contribute to its aromaticity .

Properties

IUPAC Name

1-[3-(2-nitrophenoxy)propyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3.C2H2O4/c20-19(21)15-8-3-4-9-16(15)22-11-5-10-18-12-17-13-6-1-2-7-14(13)18;3-1(4)2(5)6/h1-4,6-9,12H,5,10-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNAZJSZKKXRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCOC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate
Reactant of Route 2
Reactant of Route 2
1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate
Reactant of Route 3
1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate
Reactant of Route 4
Reactant of Route 4
1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate
Reactant of Route 5
Reactant of Route 5
1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate
Reactant of Route 6
1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.